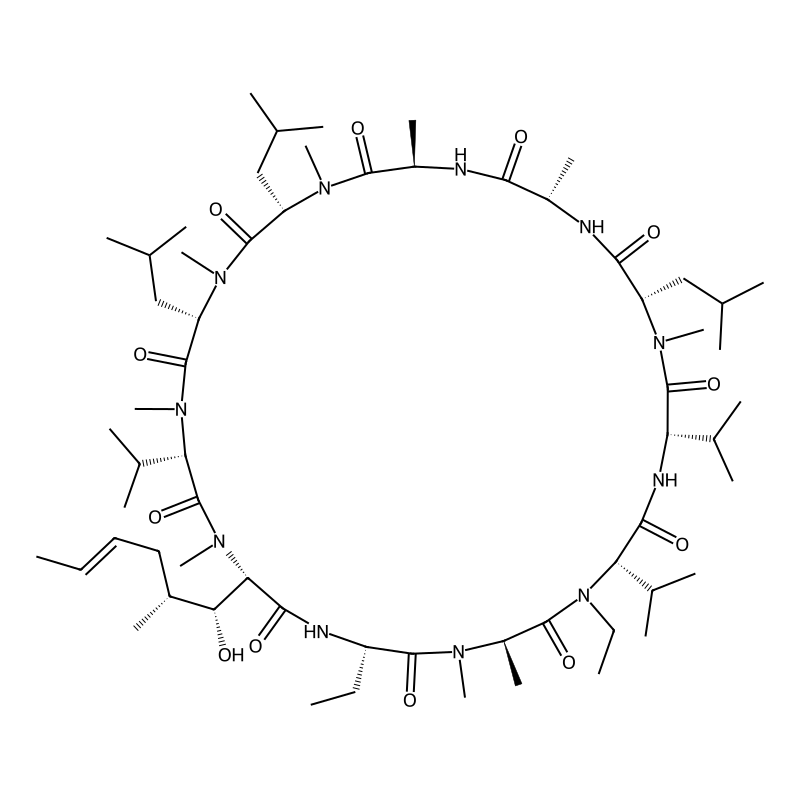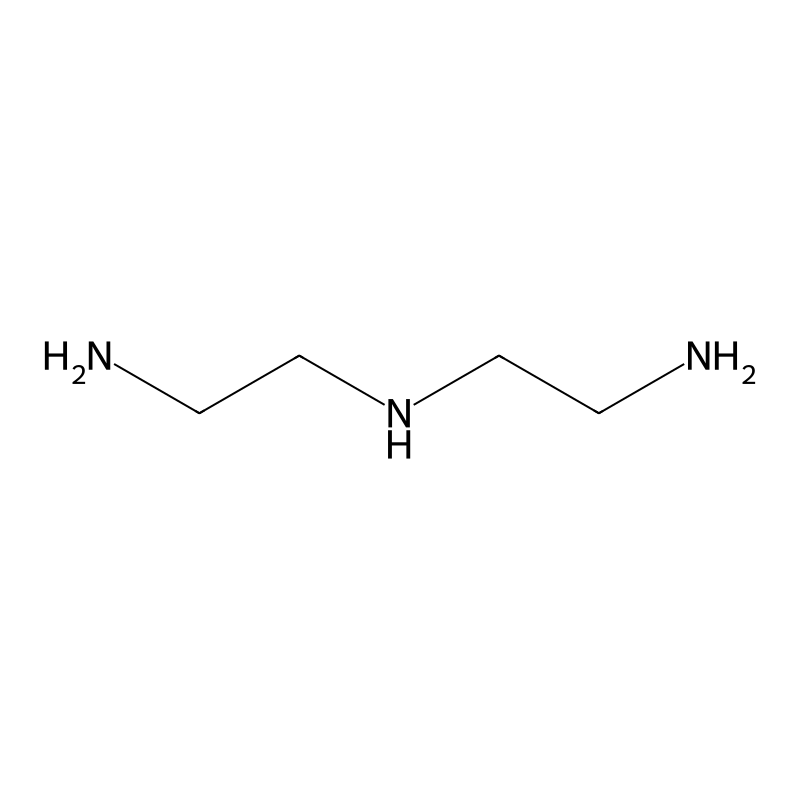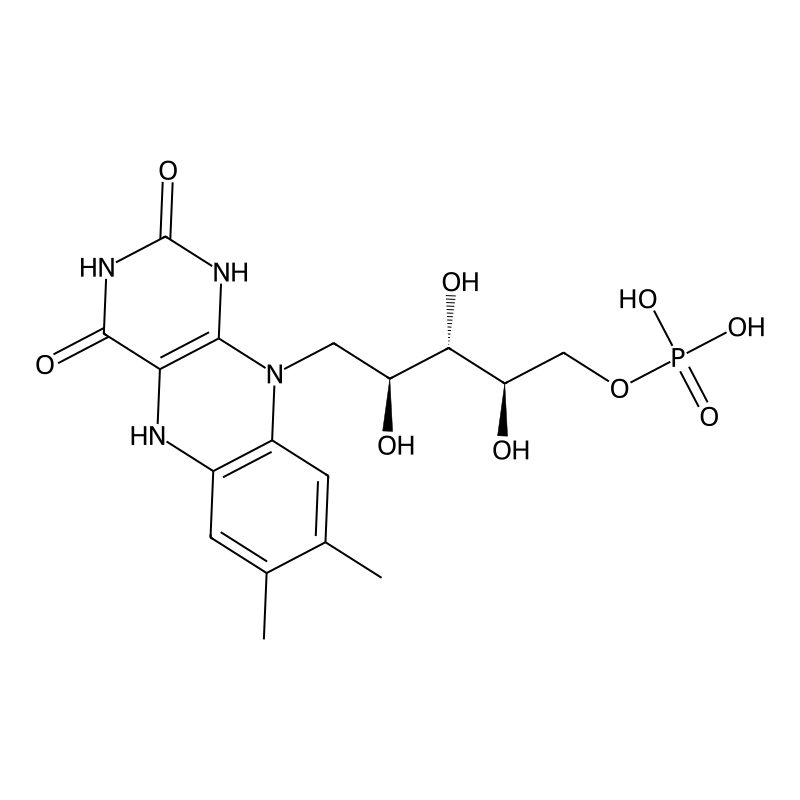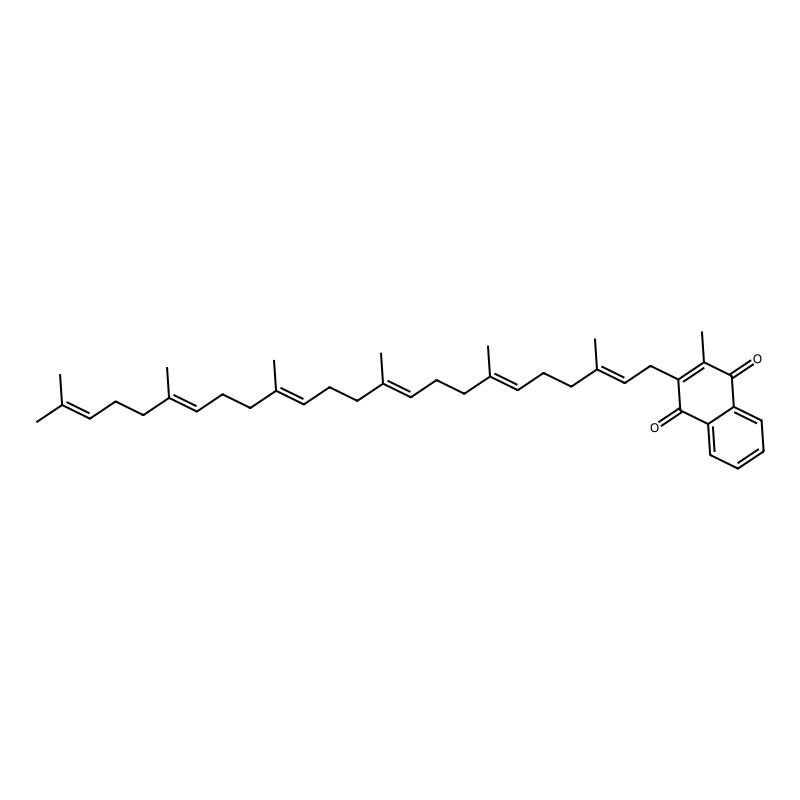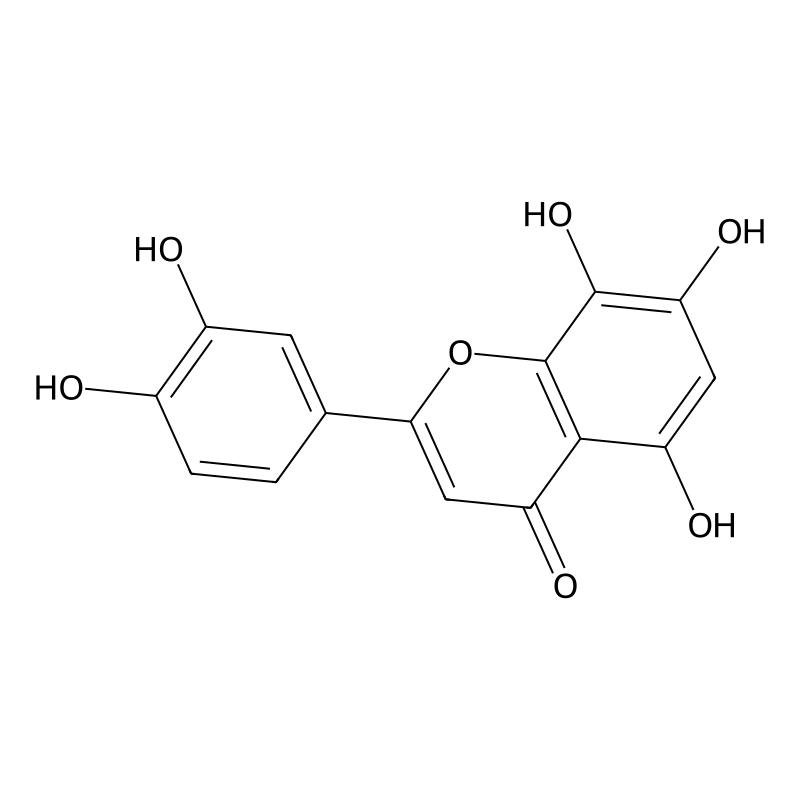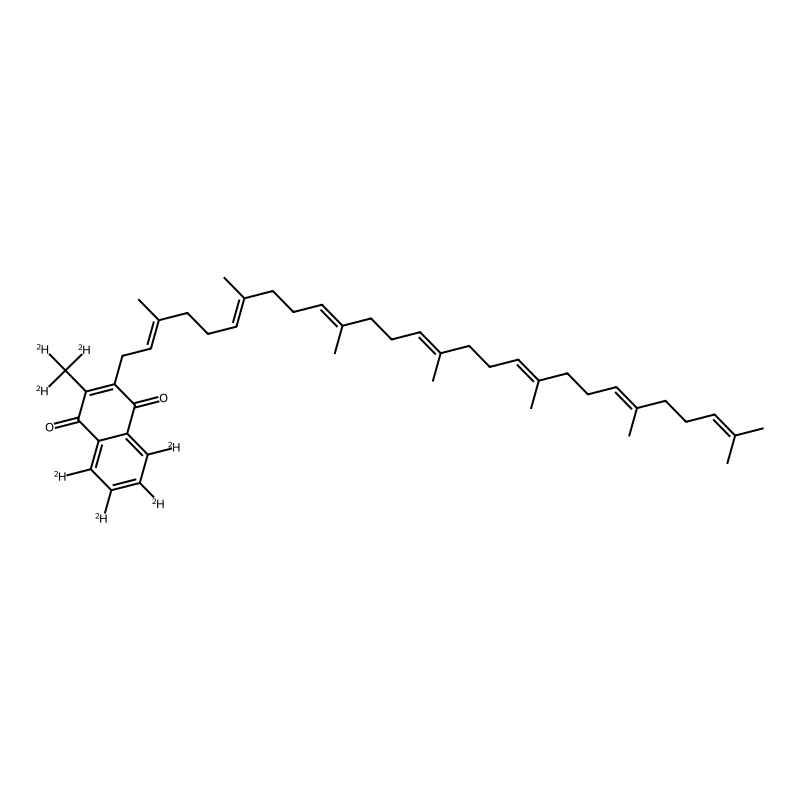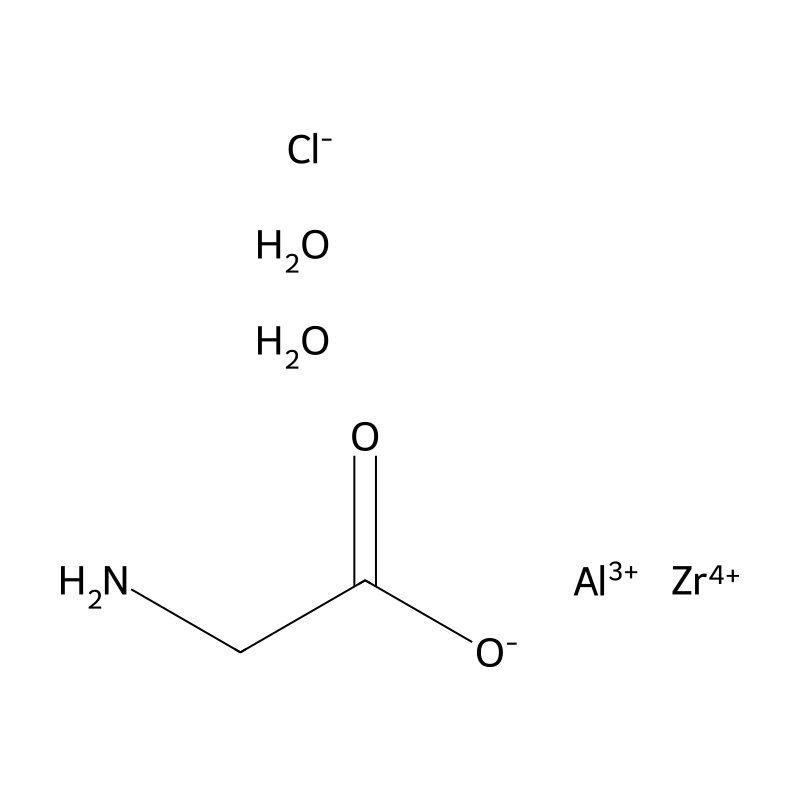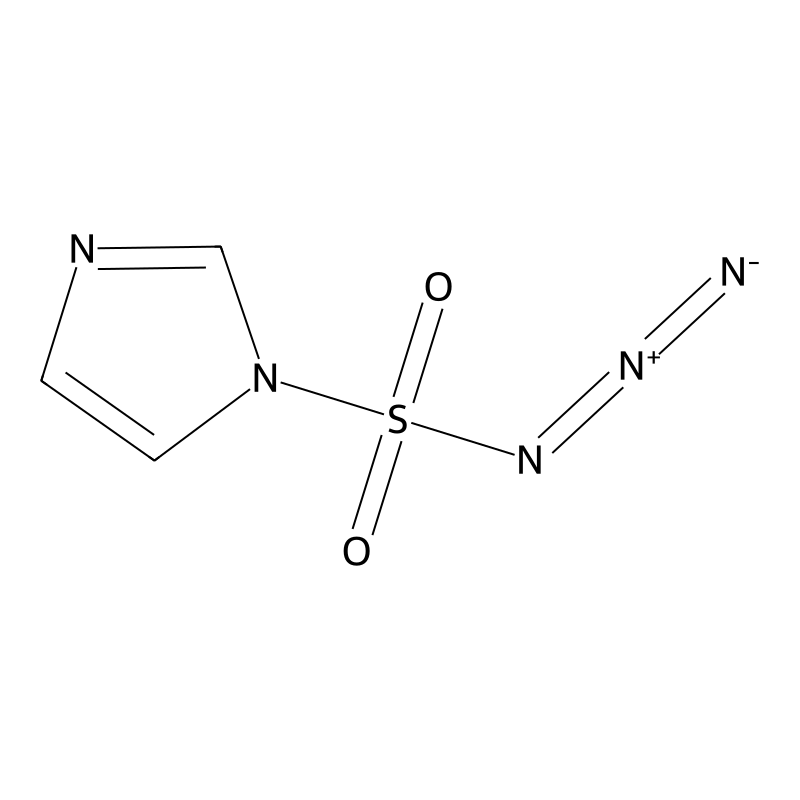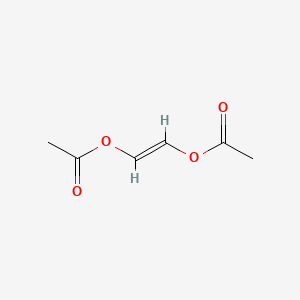5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide
Catalog No.
S2660365
CAS No.
896354-82-8
M.F
C21H23N3O4
M. Wt
381.432
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
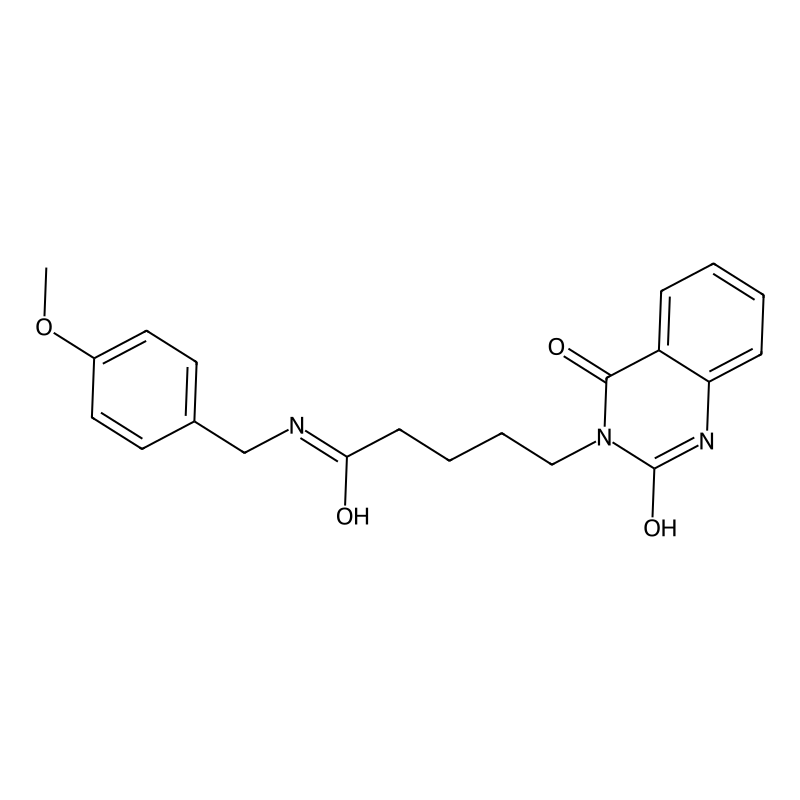
Content Navigation
CAS Number
896354-82-8
Product Name
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide
IUPAC Name
5-(2,4-dioxo-1H-quinazolin-3-yl)-N-[(4-methoxyphenyl)methyl]pentanamide
Molecular Formula
C21H23N3O4
Molecular Weight
381.432
InChI
InChI=1S/C21H23N3O4/c1-28-16-11-9-15(10-12-16)14-22-19(25)8-4-5-13-24-20(26)17-6-2-3-7-18(17)23-21(24)27/h2-3,6-7,9-12H,4-5,8,13-14H2,1H3,(H,22,25)(H,23,27)
InChI Key
AYZBKBGTICPBQQ-UHFFFAOYSA-N
SMILES
COC1=CC=C(C=C1)CNC(=O)CCCCN2C(=O)C3=CC=CC=C3NC2=O
Solubility
not available
- This compound could potentially be used in the creation of high-strength thermochromic and mechanochromic liquid-crystal elastomers .
- These materials have crucial applications in advanced sensors and soft robotics . Integrating multiple response functions into a single soft material poses significant challenges .
- The strategy employed involves the creation of loosely cross-linked elastomers with densely packed nematic and chiral liquid crystal mesogens suspended on the side chain .
- The films exhibit superior mechanical properties, sensitive thermochromic and mechanochromic behaviors in the full visible light wavelength range, characteristic triple shape memory effects, and universal temperature-responsive adhesion .
- The unique structure of this compound allows for potential breakthroughs in drug discovery.
- It could potentially be used as a building block in the synthesis of new drugs.
- The specific methods of application and experimental procedures would depend on the particular drug being synthesized.
- This compound could also be used in organic synthesis.
- Its unique structure could potentially be used to create new organic compounds.
- The specific methods of application and experimental procedures would depend on the particular organic compound being synthesized.
High-strength Thermochromic and Mechanochromic Liquid-Crystal Elastomers
Drug Discovery
Organic Synthesis
Molecular Biology Studies
Molecular Structure Analysis
The structure consists of several key functional groups:
- 2,4-dioxo-1H-quinazolin-3-yl: This moiety is a quinazolinone ring, a heterocyclic aromatic system containing nitrogen and oxygen atoms. The two carbonyl groups (C=O) at positions 2 and 4 are likely involved in hydrogen bonding and other interactions.
- N-[(4-methoxyphenyl)methyl]: This group consists of a methoxy group (OCH3) attached to a phenyl ring (benzene) at position 4. The phenyl ring is linked to a methyl group (CH3) which connects to the amide nitrogen (N). The methoxy group might influence solubility and potential interactions with other molecules.
- Pentanamide: This is an amide functional group formed by the condensation of a carboxylic acid and an amine. The amide linkage (C-O-N) is a key site for biological activity in many drugs.
Chemical Reactions Analysis
- Synthesis: The compound could potentially be synthesized via the reaction of a 2,4-dioxo-1H-quinazolin-3-carboxylic acid derivative with a 4-methoxyphenethylamine under appropriate conditions to form the amide bond.
- Hydrolysis: Under acidic or basic conditions, the amide bond could be broken down into its corresponding carboxylic acid and amine components.
Physical And Chemical Properties Analysis
- The presence of the amide and the quinazolinone ring suggests moderate to low solubility in water but potentially good solubility in organic solvents like dimethyl sulfoxide (DMSO) or dichloromethane (DCM).
- The multiple aromatic rings and the amide bond might contribute to a relatively high melting point.
- Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat.
- Working in a well-ventilated fume hood.
- Consulting safety data sheets (SDS) for similar compounds if available.
XLogP3
2.1
Dates
Modify: 2023-08-16
Explore Compound Types
Get ideal chemicals from 750K+ compounds
